molecular formula C20H19NO3 B8177708 Benzyl 4-(4-ethynylbenzamido)butanoate

Benzyl 4-(4-ethynylbenzamido)butanoate

Cat. No.: B8177708
M. Wt: 321.4 g/mol
InChI Key: TYOCFODGXQHQMS-UHFFFAOYSA-N
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Description

Benzyl 4-(4-ethynylbenzamido)butanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an ethynylbenzamido group, and a butanoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-ethynylbenzamido)butanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-(4-ethynylbenzamido)butanoic acid: This step involves the reaction of 4-ethynylbenzoic acid with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting 4-(4-ethynylbenzamido)butanoic acid is then esterified with benzyl alcohol using a dehydrating agent like thionyl chloride (SOCl2) or a similar reagent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-ethynylbenzamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amido group can be reduced to an amine under suitable conditions.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion to amines.

    Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(4-ethynylbenzamido)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-ethynylbenzamido)butanoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-ethynylbenzamido)butanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.

    Benzyl 4-(4-ethynylphenylamino)butanoate: Similar structure but with an amino group instead of an amido group.

Uniqueness

Benzyl 4-(4-ethynylbenzamido)butanoate is unique due to the presence of both the ethynyl and benzyl ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 4-[(4-ethynylbenzoyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-16-10-12-18(13-11-16)20(23)21-14-6-9-19(22)24-15-17-7-4-3-5-8-17/h1,3-5,7-8,10-13H,6,9,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOCFODGXQHQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)NCCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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